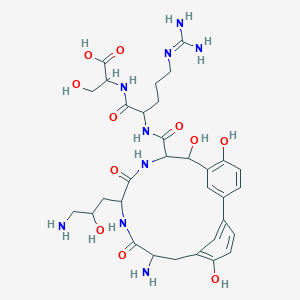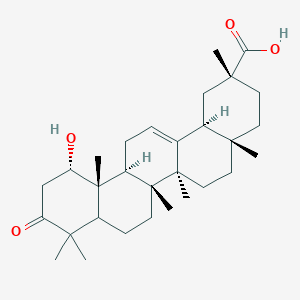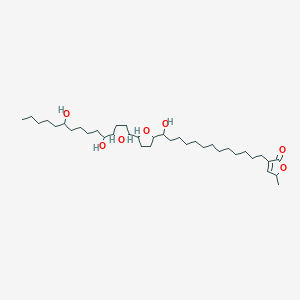![molecular formula C21H21N5O3S B234207 4-ethoxy-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide](/img/structure/B234207.png)
4-ethoxy-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethoxy-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide is a novel chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological activities.
Mécanisme D'action
The mechanism of action of 4-ethoxy-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide is not fully understood. However, it is believed to interact with specific proteins in the body, leading to changes in their activity. This can result in a variety of biological effects, including changes in cell signaling, metabolism, and gene expression.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. These include changes in enzyme activity, alterations in cellular metabolism, and modulation of gene expression. These effects can be studied in vitro and in vivo, making this compound a valuable tool for scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-ethoxy-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide in lab experiments is its unique chemical structure. This allows for specific interactions with biological targets, leading to a variety of biological effects. However, one limitation is that the compound may not be suitable for all types of experiments, and may require further optimization for specific applications.
Orientations Futures
There are many potential future directions for research involving 4-ethoxy-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide. These include further studies of its mechanism of action, identification of new biological targets, and optimization of its chemical structure for specific applications. Additionally, the compound may have potential applications in drug discovery and development, as well as in the study of disease mechanisms.
In conclusion, this compound is a novel chemical compound that has potential applications in scientific research. Its unique chemical structure and biological activities make it a valuable tool for studying a variety of biological processes. Further research is needed to fully understand its mechanism of action and potential applications in drug discovery and development.
Méthodes De Synthèse
The synthesis of 4-ethoxy-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide involves several steps. The starting materials are commercially available and are subjected to a series of chemical reactions to produce the final compound. The synthesis method has been optimized to achieve high yield and purity of the product.
Applications De Recherche Scientifique
The compound has been studied for its potential applications in scientific research. It has been shown to have activity against several biological targets, including enzymes and receptors. This makes it a promising candidate for the development of new drugs and therapies.
Propriétés
Formule moléculaire |
C21H21N5O3S |
|---|---|
Poids moléculaire |
423.5 g/mol |
Nom IUPAC |
4-ethoxy-N-[5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide |
InChI |
InChI=1S/C21H21N5O3S/c1-4-18-23-24-21-26(18)25-20(30-21)14-8-11-17(28-3)16(12-14)22-19(27)13-6-9-15(10-7-13)29-5-2/h6-12H,4-5H2,1-3H3,(H,22,27) |
Clé InChI |
OVQSYNNXPMRDLZ-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)OC)NC(=O)C4=CC=C(C=C4)OCC |
SMILES canonique |
CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)OC)NC(=O)C4=CC=C(C=C4)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(2,3-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]acetamide](/img/structure/B234137.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B234140.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2,2-dimethylpropanamide](/img/structure/B234141.png)


![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B234160.png)
![3-ethoxy-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide](/img/structure/B234177.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methoxy-3-methylbenzamide](/img/structure/B234179.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methoxybenzamide](/img/structure/B234181.png)
